molecular formula C15H16F3N5S B6448580 2-[1-(3-methyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine CAS No. 2549002-07-3

2-[1-(3-methyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B6448580
CAS No.: 2549002-07-3
M. Wt: 355.4 g/mol
InChI Key: WNZJMVWFZWOHNQ-UHFFFAOYSA-N
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Description

  • Nucleophilic substitution reactions using thiadiazole derivatives in the presence of strong bases like NaH or KOH.

  • Attachment of the Pyridine Ring

    • Coupling reactions involving pyridine derivatives under palladium-catalyzed conditions.

  • Industrial Production Methods

    • Large-scale production may use continuous flow synthesis to improve yield and efficiency, involving automated addition of reagents and real-time monitoring of reaction conditions to optimize the entire process.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    • Formation of the Octahydropyrrolo[2,3-c]pyrrol Core

      • Cyclization reactions involving appropriate amines and carbonyl compounds under reduced pressure conditions.

    Chemical Reactions Analysis

    Types of Reactions It Undergoes

    • Oxidation

      • Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used, leading to products with higher oxidation states.

    • Reduction

      • Reduction with reagents like lithium aluminum hydride, often resulting in the corresponding alcohols or amines.

    • Substitution

      • Both nucleophilic and electrophilic substitution reactions can occur, depending on the substituents attached to the compound.

    Common Reagents and Conditions Used in These Reactions

    • Oxidation: Potassium permanganate in aqueous conditions.

    • Reduction: Lithium aluminum hydride in anhydrous ether.

    • Substitution: Strong nucleophiles (e.g., Grignard reagents) or electrophiles (e.g., acyl chlorides) under basic or acidic conditions.

    Major Products Formed from These Reactions

    • Oxidation products such as carboxylic acids or ketones.

    • Reduction products like alcohols or amines.

    • Substitution products based on the nature of the substituents introduced.

    Scientific Research Applications

    Chemistry

    • Used as a ligand in coordination chemistry, forming complexes with various metals.

    Biology

    • Studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Medicine

    • Investigated for anti-inflammatory, antimicrobial, or antitumor activities due to its unique structural features.

    Industry

    • Employed in the synthesis of specialty chemicals and advanced materials, owing to its multifaceted reactivity.

    Mechanism of Action

    • Molecular Targets and Pathways Involved

      • The compound may act on specific enzymes by mimicking natural substrates or inhibiting their activity. The presence of the trifluoromethyl group could enhance binding affinity and metabolic stability, making it an effective inhibitor or activator of biochemical pathways.

    Comparison with Similar Compounds

    Comparison with Other Similar Compounds

    • 3-Methyl-1,2,4-thiadiazole Derivatives: : Often used in similar biological applications due to the thiadiazole core.

    • Trifluoromethylpyridine Derivatives: : Known for their metabolic stability and significant biological activities.

    Highlighting Its Uniqueness

    • The unique combination of a thiadiazole ring with pyrrolo and pyridine elements, along with a trifluoromethyl group, provides a distinct set of chemical properties, such as enhanced lipophilicity and unique electronic effects, setting it apart from other similar heterocyclic compounds.

    2-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine proves to be a fascinating compound, demonstrating significant potential across various scientific and industrial domains due to its complex structure and versatile reactivity.

    Properties

    IUPAC Name

    3-methyl-5-[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]-1,2,4-thiadiazole
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H16F3N5S/c1-9-20-14(24-21-9)23-5-4-10-7-22(8-12(10)23)13-3-2-11(6-19-13)15(16,17)18/h2-3,6,10,12H,4-5,7-8H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WNZJMVWFZWOHNQ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=NSC(=N1)N2CCC3C2CN(C3)C4=NC=C(C=C4)C(F)(F)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H16F3N5S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    355.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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